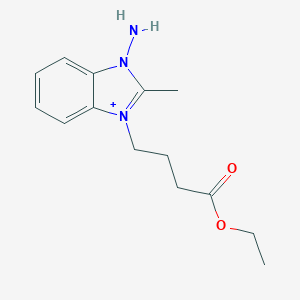![molecular formula C17H21N3O4S B280655 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is responsible for mediating the effects of extracellular ATP. The P2X7 receptor is expressed in a variety of immune cells, including macrophages, dendritic cells, and T cells. It has been implicated in a number of physiological and pathological processes, including inflammation, pain, and cancer.
Wirkmechanismus
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide acts as a selective antagonist of the P2X7 receptor. It binds to the receptor and prevents the binding of ATP, which is the endogenous ligand for the receptor. This prevents the activation of downstream signaling pathways, which are responsible for the physiological effects of the receptor.
Biochemical and Physiological Effects:
The P2X7 receptor has been implicated in a number of physiological and pathological processes, including inflammation, pain, and cancer. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, in macrophages stimulated with ATP. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide is a highly selective antagonist of the P2X7 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, it is important to note that this compound is not a perfect antagonist, and it may have off-target effects at high concentrations.
Zukünftige Richtungen
There are a number of future directions for research on N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide and the P2X7 receptor. One area of interest is the role of the receptor in the development and progression of cancer. It has been shown that the P2X7 receptor is overexpressed in a number of cancer types, and that its inhibition can lead to decreased proliferation and migration of cancer cells. Another area of interest is the role of the receptor in neuroinflammation and neurodegenerative diseases. It has been shown that the P2X7 receptor is involved in the activation of microglia, which are immune cells in the brain that are responsible for clearing debris and pathogens. Inhibition of the receptor may therefore be a potential therapeutic strategy for diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide involves the reaction of 2-methoxy-5-nitropyridine with diethylamine to form the corresponding amine. This amine is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with 2-methoxy-5-aminopyridine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide has been used extensively in scientific research to study the role of the P2X7 receptor in various physiological and pathological processes. For example, it has been shown to inhibit the production of IL-1β, a pro-inflammatory cytokine, in macrophages stimulated with ATP. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro.
Eigenschaften
Molekularformel |
C17H21N3O4S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H21N3O4S/c1-4-20(5-2)25(22,23)14-8-9-16(24-3)15(11-14)19-17(21)13-7-6-10-18-12-13/h6-12H,4-5H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
GPUORCXNDHCXDN-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)

![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)



![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)

![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
